N-(2-adamantyl)-N-(3-bromobenzyl)amine
Description
Properties
Molecular Formula |
C17H22BrN |
|---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C17H22BrN/c18-16-3-1-2-11(9-16)10-19-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17,19H,4-8,10H2 |
InChI Key |
CGGZCBZEJXKYPM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Neuroprotective Effects
Bromantane has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that derivatives of adamantane can modulate dopaminergic neurotransmission, enhancing cognitive function and potentially offering therapeutic benefits in managing symptoms associated with these diseases .
Psychostimulant Effects
The compound exhibits psychostimulant effects, increasing physical and mental performance while reducing fatigue. Clinical studies have demonstrated that bromantane enhances recovery after intense physical and mental exertion, making it useful in scenarios requiring increased endurance and cognitive capacity .
Therapeutic Applications
Cognitive Enhancement
Bromantane has been investigated for its potential to improve cognitive performance in healthy individuals as well as those with cognitive impairments. Its ability to enhance synaptic plasticity suggests a role in learning and memory processes .
Fatigue Management
The compound is effective in combating fatigue, making it a candidate for use in conditions characterized by chronic fatigue syndrome or during recovery from physical exertion. Its action as an actoprotector enhances the body's resilience to physical stress without increasing oxygen consumption .
Table 1: Summary of Key Studies on Bromantane
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Morozov et al. (2006) | Neurotransmission | Demonstrated modulation of catecholamines by bromantane, enhancing learning paradigms. |
| Sakamoto et al. (2023) | Synthesis & Activity | Explored the synthesis of related compounds with antibacterial properties, indicating potential for broader applications. |
| PMC3762282 (2012) | Actoprotectors | Discussed the effects of bromantane on physical work capacity and resistance to fatigue under extreme conditions. |
Comparison with Similar Compounds
Bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine)
- Structure : Para-bromophenyl group attached to adamantane.
- Activity: Enhances resistance to hypoxia, hyperthermia, and physical fatigue; immunostimulant via membrane-protective mechanisms .
- Toxicity : Low acute toxicity (LD₅₀ > 2,000 mg/kg in mice).
- Mechanism : Modulates stress-induced cytokine imbalances (reduces IL-6, IL-17, and IL-4) and stabilizes GABA(A) receptor function .
Chlodantane (2-(4-chlorobenzoylamine)adamantane)
- Structure : 4-chlorobenzoyl group at the 2-position of adamantane.
- Activity : Rapid-acting adaptogen; improves resistance to chemical and physical stressors .
- Key Difference : The chloro substituent and benzoyl linkage may enhance metabolic stability compared to benzylamine derivatives.
Bromobenzyl-Containing Compounds
N-(3-bromobenzyl) noscapine (6f)
- Structure: 3-bromobenzyl group attached to the noscapine scaffold.
- Activity: Binds tubulin with high affinity (KD = 38 ± 4 µM vs. 144 ± 2.8 µM for noscapine), inducing mitotic arrest and apoptosis in cancer cells .
- Therapeutic Potential: Superior antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ < 10 µM).
N-benzyl-N-(3-nitrobenzyl)amine
- Structure : Nitro group at the meta position of the benzyl moiety.
- Activity : Primarily explored as a synthetic intermediate; nitro groups often confer redox activity or serve as directing groups in metal-catalyzed reactions .
Other Halogenated Amines
N-(2-bromo-4,5-dimethoxybenzyl)-3-pentanamine
- Structure : Bromo and methoxy substituents on the benzyl group.
- Activity: Not explicitly reported, but methoxy groups typically enhance solubility and modulate receptor affinity .
Comparative Analysis Table
Mechanistic and Structural Insights
- Halogen Position : Para-bromo substitution (bromantane) favors adaptogenic effects, while meta-bromo (this compound) may alter steric interactions with target receptors like GABA(A) or tubulin .
- Adamantane vs. Noscapine Scaffolds: Adamantane derivatives excel in neuroprotection and stress resistance, whereas noscapine-based compounds (e.g., 6f) leverage tubulin binding for cytotoxicity .
Preparation Methods
Alkylation of 2-Adamantylamine with 3-Bromobenzyl Bromide
Alkylation offers a direct route to secondary amines by reacting primary amines with alkyl halides. For this compound, 2-adamantylamine serves as the nucleophile, displacing bromide from 3-bromobenzyl bromide under basic conditions .
Procedure :
-
2-Adamantylamine (1 equiv) and 3-bromobenzyl bromide (1.1 equiv) are dissolved in anhydrous acetone.
-
Anhydrous potassium carbonate (2 equiv) is added to scavenge HBr.
-
The mixture is stirred at 50–60°C for 6–8 hours, filtered, and concentrated.
-
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations :
-
Solvent : Polar aprotic solvents like acetone or DMF enhance reaction rates by stabilizing the transition state.
-
Base : Strong bases (e.g., K2CO3) improve yields by deprotonating the amine, increasing nucleophilicity.
-
Yield : Similar alkylations of adamantylamines report yields of 70–85% .
Side Reactions :
-
Over-alkylation may occur if excess benzyl bromide is used, necessitating precise stoichiometry.
-
Competing elimination reactions are mitigated by avoiding elevated temperatures (>70°C).
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, offering a rapid alternative to conventional heating. A protocol adapted from thiosemicarbazone syntheses involves :
Procedure :
-
2-Adamantylamine (1 equiv) and 3-bromobenzaldehyde (1 equiv) are dissolved in ethanol.
-
Hydrazine hydrate (1.2 equiv) is added, and the mixture is irradiated at 700 W for 10 minutes.
-
The product is filtered and washed with cold ethanol.
Advantages :
-
Time Efficiency : Reaction completion in 10 minutes versus 12–24 hours for thermal methods.
-
Yield Improvement : Microwave-enhanced reactions achieve yields up to 72%, compared to 60% for conventional heating .
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol/chloroform (1:1) yields high-purity crystals .
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates mono- and dialkylated products.
Spectroscopic Data :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Formic acid, 100–110°C, 12–24 h | 65–72% | High atom economy | Harsh conditions, long reaction time |
| Alkylation | K2CO3, acetone, 50–60°C, 6–8 h | 70–85% | Simple setup, scalable | Risk of over-alkylation |
| Palladium Catalysis | Pd(OAc)2, Xantphos, toluene, 100°C, 24 h | 40–55% | Mild conditions, regioselective | Low yield due to steric hindrance |
| Microwave-Assisted | Ethanol, 700 W, 10 min | 72% | Rapid, energy-efficient | Specialized equipment required |
Q & A
Q. What are the common synthetic routes for preparing N-(2-adamantyl)-N-(3-bromobenzyl)amine?
The synthesis typically involves reductive amination or palladium-catalyzed coupling. For example:
- Reductive amination : React 3-bromobenzaldehyde with 2-adamantylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a catalyst (e.g., Pd/NiO) under hydrogen atmosphere .
- Cross-coupling : Use PdCl₂(PPh₃)₂ and CuI to catalyze the reaction between 1-bromo-3-iodobenzene and a pre-functionalized adamantylamine derivative in acetonitrile . Post-synthesis, purification via column chromatography and validation by ¹H/¹³C NMR and HRMS are critical .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify adamantyl and benzyl group integration and coupling patterns (e.g., adamantyl CH₂ at δ 1.6–2.1 ppm, bromophenyl aromatic protons at δ 7.2–7.5 ppm) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₁BrN: calculated 318.08, observed 318.09) .
- FTIR : To identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens often include:
- Tubulin binding assays : Measure affinity via fluorescence polarization or competitive displacement of colchicine .
- Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or SRB assays .
- Apoptosis assays : Flow cytometry to detect hypodiploid DNA content or caspase activation .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets like tubulin?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding poses. For example:
- The adamantyl group may occupy hydrophobic pockets in tubulin, while the bromobenzyl moiety participates in π-π stacking with aromatic residues .
- Binding free energy calculations (MM-GBSA/PBSA) refine affinity predictions and guide structural optimization .
Q. What strategies improve synthetic yield and minimize byproducts?
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) to enhance cross-coupling efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in reductive amination .
- Temperature control : Lower reaction temperatures (e.g., 0–25°C) reduce decomposition of bromophenyl groups .
Q. How can researchers resolve contradictions in reported binding affinities across studies?
- Standardize assay conditions : Use consistent buffer pH, temperature, and protein concentrations .
- Validate with orthogonal methods : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Analyze structural analogs : Test derivatives (e.g., replacing Br with Cl) to isolate electronic vs. steric effects on affinity .
Methodological Considerations
- Crystallography : While not directly reported for this compound, SHELX programs are widely used for small-molecule crystallography to resolve adamantyl group conformations .
- Stability studies : Monitor degradation under varying pH and temperature using HPLC-TOF, noting susceptibility of the C-Br bond to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
